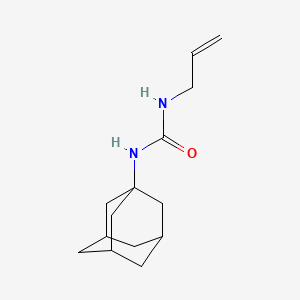
N-(1-adamantyl)-N'-allylurea
Übersicht
Beschreibung
N-1-adamantyl-N’-allylurea is a compound that belongs to the class of adamantane derivatives Adamantane is a highly stable, diamondoid hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives N-1-adamantyl-N’-allylurea is characterized by the presence of an adamantyl group attached to a urea moiety, with an allyl group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-N’-allylurea typically involves the reaction of adamantylamine with allyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via the formation of a urea linkage between the adamantylamine and allyl isocyanate, resulting in the formation of N-1-adamantyl-N’-allylurea.
Industrial Production Methods
While specific industrial production methods for N-1-adamantyl-N’-allylurea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-1-adamantyl-N’-allylurea can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for the reduction of the urea moiety.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes, depending on the oxidizing agent used.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-N’-allylurea has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antiviral and anticancer agents.
Materials Science: The rigidity and stability of the adamantyl group make it useful in developing advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions due to its stability and reactivity.
Industrial Applications: N-1-adamantyl-N’-allylurea can be used in the synthesis of other complex molecules, serving as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of N-1-adamantyl-N’-allylurea involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the compound’s binding affinity to its targets. The urea moiety can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors. The allyl group can undergo further chemical modifications, allowing the compound to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-adamantyl)-N’-pentylurea: Similar structure with a pentyl group instead of an allyl group.
N-(1-adamantyl)-N’-methylurea: Contains a methyl group instead of an allyl group.
N-(1-adamantyl)-N’-phenylurea: Features a phenyl group instead of an allyl group.
Uniqueness
N-1-adamantyl-N’-allylurea is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further chemical modifications. The combination of the adamantyl and allyl groups provides a balance of stability and reactivity, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-3-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h2,10-12H,1,3-9H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPXBSUYGQBSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4278200.png)
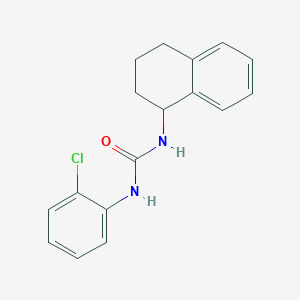
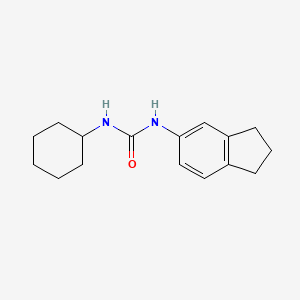

![N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4278235.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B4278243.png)
![(2,2-Dibromo-1-methylcyclopropyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B4278249.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4278257.png)
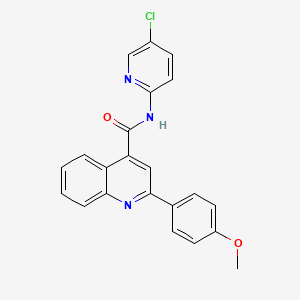
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-pyrazinecarboxamide](/img/structure/B4278260.png)
![3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278266.png)
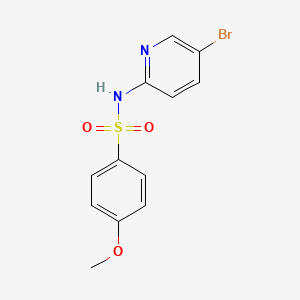
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methylphenyl)urea](/img/structure/B4278291.png)
![3-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}-1-(3-METHYLPHENYL)UREA](/img/structure/B4278296.png)
